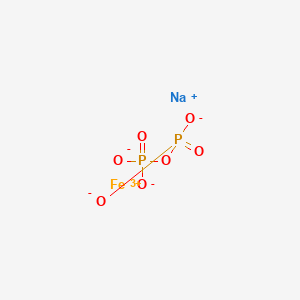
2,7-萘二磺酸二钠
描述
2,7-Naphthalenedisulfonic acid, disodium salt, also known as Disodium 2,7-Naphthalenedisulfonate, is a white to light yellow to light orange powder or crystal . It is often used as an organic building block in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 2,7-Naphthalenedisulfonic acid, disodium salt is C10H6Na2O6S2, and its molecular weight is 332.25 .Physical And Chemical Properties Analysis
2,7-Naphthalenedisulfonic acid, disodium salt is a solid at 20 degrees Celsius . Its purity, as determined by ion exchange titration, is greater than 98.0% .科学研究应用
-
Synthesis of Azo Compounds and Schiff Base Ligands
- Field : Organic Chemistry
- Application : 2,7-Naphthalenedisulfonic acid, disodium salt, is used in synthesizing azo compounds and Schiff base ligands. These ligands are integral in creating metal complexes for various applications, including magnetic and spectroscopic studies.
- Method : The specific methods of application or experimental procedures would depend on the particular azo compound or Schiff base ligand being synthesized. Typically, this involves reacting the 2,7-Naphthalenedisulfonic acid, disodium salt with other reagents under specific conditions.
- Results : The outcomes of these syntheses are the formation of azo compounds and Schiff base ligands, which can then be used to create metal complexes for further study.
-
Anion Selective Exhaustive Injection-Sweep-Micellar Eletrokinetic Chromatography
- Field : Analytical Chemistry
- Application : 2,7-Disulfonaphthalene Disodium Salt is an analyte used to study anion selective exhaustive injection-sweep-micellar eletrokinetic chromatography .
- Method : In this application, the 2,7-Disulfonaphthalene Disodium Salt is used as an analyte in the chromatographic process. The specific methods and technical details would depend on the particular setup of the chromatographic system .
- Results : The results of this application would be the successful separation and analysis of anions in a sample .
-
Forming Salts of Basic Drug Compounds
- Field : Pharmaceutical Chemistry
- Application : The disodium salt of 2,7-Naphthalenedisulfonic acid is sometimes used as a divalent counterion for forming salts of basic drug compounds . This is an alternative to the related mesylate or tosylate salts . When used in this way, such a salt is called a naphthalenedisulfonate salt .
- Method : The specific methods of application or experimental procedures would depend on the particular drug compound being synthesized. Typically, this involves reacting the 2,7-Naphthalenedisulfonic acid, disodium salt with the drug compound under specific conditions .
- Results : The outcomes of these syntheses are the formation of drug salts, which can then be used for further study or therapeutic applications .
-
Synthesis of New Azo-Linked Schiff Bases and Their Metal Complexes
- Field : Inorganic Chemistry
- Application : Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions . Two new azo-linked Schiff base ligands were synthesized .
- Method : The specific methods of application or experimental procedures would depend on the particular azo compound or Schiff base ligand being synthesized. Typically, this involves reacting the 2,7-Naphthalenedisulfonic acid, disodium salt with other reagents under specific conditions .
- Results : The outcomes of these syntheses are the formation of azo compounds and Schiff base ligands, which can then be used to create metal complexes for further study .
-
Dye Synthesis
- Field : Dye Chemistry
- Application : 2,7-Naphthalenedisulfonic acid, disodium salt, is used in the synthesis of dyes . These dyes can be used in a variety of applications, including textiles, plastics, and inks .
- Method : The specific methods of application or experimental procedures would depend on the particular dye being synthesized. Typically, this involves reacting the 2,7-Naphthalenedisulfonic acid, disodium salt with other reagents under specific conditions .
- Results : The outcomes of these syntheses are the formation of dyes, which can then be used in various applications .
-
Preparation of Stimulant Drug CFT
- Field : Medicinal Chemistry
- Application : The disodium salt of 2,7-Naphthalenedisulfonic acid is used as a divalent counterion for forming salts of basic drug compounds . One such application is seen with the most common salt form of the stimulant drug CFT .
- Method : The specific methods of application or experimental procedures would depend on the particular drug compound being synthesized. Typically, this involves reacting the 2,7-Naphthalenedisulfonic acid, disodium salt with the drug compound under specific conditions .
- Results : The outcomes of these syntheses are the formation of drug salts, which can then be used for further study or therapeutic applications .
安全和危害
属性
IUPAC Name |
disodium;naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIWXJSPLXGSLZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061849 | |
| Record name | 2,7-Naphthalenedisulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthalenedisulfonic acid, disodium salt | |
CAS RN |
1655-35-2 | |
| Record name | 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)



